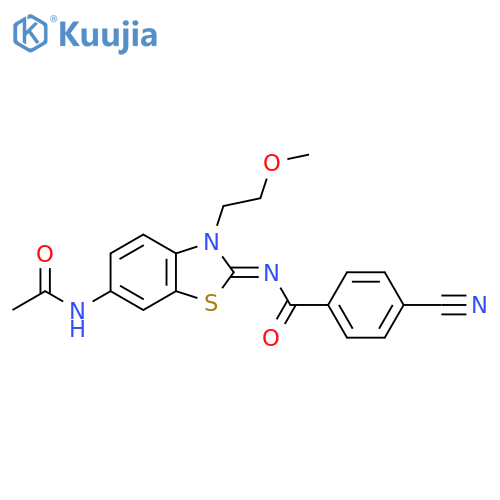

Cas no 865160-98-1 (4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

-

- 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

- AKOS024605858

- (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

- 865160-98-1

- N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide

- F1359-1353

- 4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

-

- インチ: 1S/C20H18N4O3S/c1-13(25)22-16-7-8-17-18(11-16)28-20(24(17)9-10-27-2)23-19(26)15-5-3-14(12-21)4-6-15/h3-8,11H,9-10H2,1-2H3,(H,22,25)/b23-20-

- InChIKey: YGCJDGKJSUZXCX-ATJXCDBQSA-N

- ほほえんだ: S1/C(=N\C(C2C=CC(C#N)=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)NC(C)=O

計算された属性

- せいみつぶんしりょう: 394.10996162g/mol

- どういたいしつりょう: 394.10996162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 666

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 120Ų

4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1359-1353-10mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-3mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-1mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-15mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-40mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-4mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-5μmol |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-20μmol |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-30mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1359-1353-100mg |

4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

865160-98-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

8. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 865160-98-1 and Product Name: 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Compound with the CAS number 865160-98-1 and the product name 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural complexity of this molecule, characterized by its benzothiazole and benzamide moieties, positions it as a promising candidate for further investigation in drug discovery and development.

The benzothiazole core is a well-known pharmacophore found in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The presence of a cyano group at the 4-position and an acetamido group at the 6-position introduces additional functional diversity, which can modulate the electronic properties and reactivity of the molecule. Furthermore, the (2Z)-configuration of the double bond in the side chain suggests a specific spatial arrangement that may influence interactions with biological targets.

The N-(2-methoxyethyl) substituent at the 3-position of the benzamide moiety adds another layer of complexity, potentially affecting solubility, metabolic stability, and pharmacokinetic profiles. This substitution pattern is often employed to enhance bioavailability and reduce toxicity in drug candidates. The overall structure of 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide makes it an intriguing subject for structural-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify potential binding interactions between this compound and biological targets such as enzymes and receptors. Preliminary studies suggest that this molecule may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases.

In vitro experiments have shown that derivatives of benzothiazole-based compounds can modulate inflammatory pathways by inhibiting key enzymes like COX-2 and LOX. The cyano group in 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide may enhance its ability to interact with these enzymes by participating in hydrogen bonding or π-stacking interactions. Additionally, the acetamido group could serve as a hinge-binding motif, similar to many successful drug candidates targeting protein-protein interactions.

The (2-methoxyethyl) side chain provides a flexible alkyl group that can adapt to different binding pockets while maintaining optimal interactions with key residues. This feature is particularly important for designing molecules that exhibit high affinity and selectivity. Furthermore, the presence of a secondary amine at the nitrogen atom of the benzamide moiety allows for further derivatization via coupling reactions with carboxylic acid-containing compounds, expanding its utility in medicinal chemistry.

Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological pathways. The structural features of 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide make it a suitable candidate for this approach. By fine-tuning its chemical properties, researchers can engineer derivatives that target both enzymatic and non-enzymatic receptors involved in disease pathogenesis.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. The introduction of functional groups like the cyano, acetamido, and (2-methoxyethyl) substituents requires careful consideration to avoid unwanted side reactions.

Once synthesized, rigorous analytical characterization is essential to confirm the structural integrity of 4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure. These data are crucial for understanding its conformational preferences and potential interactions with biological targets.

In conclusion,4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutic agents. Further exploration through both experimental and computational studies will be essential to unlock its full therapeutic promise.

865160-98-1 (4-cyano-N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品

- 2470438-15-2(O,O-dimethyl (4-bromophenyl)methylphosphonothioate)

- 2227891-08-7((2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol)

- 2167211-28-9(4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

- 140885-44-5((2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one)

- 93232-45-2(α,α,α-Trichlorotoluene-d5)

- 158221-26-2(5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)

- 12060-00-3(Lead Titanium Trioxide)

- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)

- 2171724-49-3(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)